2,7-Naphthyridine dihydrochloride
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Overview
Description
2,7-Naphthyridine dihydrochloride is a chemical compound belonging to the naphthyridine family, which consists of heterocyclic compounds containing two nitrogen atoms in a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-naphthyridine dihydrochloride typically involves the cyclocondensation of pyridine derivatives. One common method starts with the reaction of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by oxidation and deprotection steps . Another approach involves the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine to form a thiopyrano derivative, which is then converted to the desired naphthyridine compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as cyclocondensation, oxidation, and purification through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methyl group in the naphthyridine ring can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenation and alkylation reactions can introduce different substituents into the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include selenium dioxide for oxidation, hydrazine hydrate for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include 2-amino-1,8-naphthyridine-7-carboxaldehyde, 2,7-dimethyl-4-methoxy-1,8-naphthyridine, and various substituted naphthyridine derivatives .
Scientific Research Applications
2,7-Naphthyridine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,7-naphthyridine dihydrochloride involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, while its anticancer effects are linked to the induction of apoptosis in cancer cells . The compound’s anti-inflammatory properties are mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
2,7-Naphthyridine dihydrochloride can be compared with other naphthyridine derivatives such as:
1,6-Naphthyridine: Known for its antiviral and antifungal activities.
1,7-Naphthyridine: Exhibits potent anticancer properties.
2,6-Naphthyridine: Used as a precursor in the synthesis of various pharmaceuticals.
Properties
Molecular Formula |
C8H8Cl2N2 |
---|---|
Molecular Weight |
203.07 g/mol |
IUPAC Name |
2,7-naphthyridine;dihydrochloride |
InChI |
InChI=1S/C8H6N2.2ClH/c1-3-9-5-8-6-10-4-2-7(1)8;;/h1-6H;2*1H |
InChI Key |
OVJTUKAOMXWOMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C=CN=C2.Cl.Cl |
Origin of Product |
United States |
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